N-{[3-(butanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide
Overview
Description
N-{[3-(butanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of N-{[3-(butanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide typically involves the amidation of carboxylic acid substrates. This process can be catalytic or non-catalytic, depending on the specific reaction conditions and reagents used . Industrial production methods often utilize advanced techniques such as free radical cyclization cascades and proton quantum tunneling to construct the benzofuran ring with high yield and fewer side reactions .
Chemical Reactions Analysis
N-{[3-(butanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a modulator of amyloid beta aggregation, which is relevant for Alzheimer’s disease research . Additionally, it has applications in the development of antimicrobial agents and anticancer drugs .
Mechanism of Action
The mechanism of action of N-{[3-(butanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the aggregation of amyloid beta peptides by binding to specific sites on the peptide, thereby preventing their aggregation into toxic fibrils . This interaction is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
N-{[3-(butanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide is unique due to its specific structural features and biological activities. Similar compounds include other benzofuran derivatives, such as N-phenylbenzofuran-2-carboxamide and N-phenylbenzo[b]thiophene-2-carboxamide . These compounds share some structural similarities but differ in their specific biological activities and applications.
Properties
IUPAC Name |
N-[[3-(butanoylamino)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-2-6-18(24)21-14-8-5-9-15(12-14)22-20(27)23-19(25)17-11-13-7-3-4-10-16(13)26-17/h3-5,7-12H,2,6H2,1H3,(H,21,24)(H2,22,23,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZDSLWSIOMZPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.